2,5-Dimethylbenzylzinc chloride
Overview
Description
2,5-Dimethylbenzylzinc chloride: is an organozinc compound with the molecular formula C₉H₁₁ClZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophilic reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzylzinc chloride can be synthesized through the reaction of 2,5-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Dimethylbenzylzinc chloride can undergo substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran is a preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: 2,5-Dimethylbenzylzinc chloride is extensively used in organic synthesis for the formation of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable reagent in the synthesis of natural products and pharmaceuticals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity and therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in the synthesis of complex organic molecules makes it an important reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,5-dimethylbenzylzinc chloride exerts its effects in chemical reactions involves the transfer of the benzyl group to an electrophilic substrate. This transfer is facilitated by the presence of a palladium catalyst, which activates the organozinc compound and promotes the formation of a new carbon-carbon bond. The molecular targets in these reactions are typically electrophilic carbon atoms in the substrate molecule.
Comparison with Similar Compounds
- 2,5-Dimethoxybenzyl chloride
- 2,5-Dimethylbenzyl bromide
- 2,5-Dimethylphenylzinc chloride
Uniqueness: 2,5-Dimethylbenzylzinc chloride is unique due to its specific substitution pattern on the benzyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products formed in cross-coupling reactions.
Properties
IUPAC Name |
chlorozinc(1+);2-methanidyl-1,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWOUKUSRSWDPQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[CH2-].Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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